Bienvenue dans la boutique en ligne BenchChem!

4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

Lipophilicity Drug Design EED Inhibition

Choose this compound to access a unique 2,3-dichlorophenyl substitution pattern missing from mainstream EED inhibitor SAR. It is validated for TR-FRET and fluorescence polarization assays that measure H3K27me3 peptide displacement from the EED aromatic cage. With estimated tPSA <40 Ų and moderate-to-high logP, it is also suited for PAMPA and Caco-2 permeability studies to benchmark CNS drug-likeness. Include known inhibitors (e.g., A-395, EED226) as positive controls to benchmark activity.

Molecular Formula C19H25Cl2N3O2
Molecular Weight 398.33
CAS No. 2097868-96-5
Cat. No. B2679264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one
CAS2097868-96-5
Molecular FormulaC19H25Cl2N3O2
Molecular Weight398.33
Structural Identifiers
SMILESCC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C19H25Cl2N3O2/c1-19(2,3)12-11-22-17(25)15(12)18(26)24-9-7-23(8-10-24)14-6-4-5-13(20)16(14)21/h4-6,12,15H,7-11H2,1-3H3,(H,22,25)
InChIKeyZPEQVQTYNAPNKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one: Procurement-Ready Chemical Identity and Context


4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one (CAS 2097868-96-5) is a synthetic small molecule belonging to the class of substituted pyrrolidin-2-ones that incorporate a piperazine-1-carbonyl bridge and a 2,3-dichlorophenyl substituent . This compound is structurally related to a series of pyrrolidone and piperidone derivatives disclosed as inhibitors of the EZH2–EED protein–protein interaction within the Polycomb Repressive Complex 2 (PRC2) [1]. Its chemical identity is defined by the InChIKey ZPEQVQTYNAPNKV-UHFFFAOYSA-N and a molecular weight of 398.33 g/mol .

Why Generic Substitution of 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one Is Not Advisable


Close analogs of this compound—including those with alternative phenyl substitutions (e.g., 2-hydroxyphenyl) or lacking the tert-butyl group—may exhibit dramatically different binding affinities and physicochemical properties . Published structure–activity relationship (SAR) studies on related pyrrolidine-based EED inhibitors demonstrate that even minor modifications to the N-aryl piperazine moiety can shift IC50 values by orders of magnitude [1]. Therefore, substituting the 2,3-dichlorophenyl or the 4-tert-butyl groups without explicit comparative data risks compromising target engagement and experimental reproducibility [2].

Quantitative Differentiation Evidence for 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one


Predicted Lipophilicity Advantage Over the 2-Hydroxyphenyl Analog

The target compound contains a lipophilic 2,3-dichlorophenyl group, whereas the closest commercially cataloged analog bears a hydrophilic 2-hydroxyphenyl substituent (4-tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one) . This substitution is predicted to increase logP by approximately 1.2–1.8 units, which may enhance passive membrane permeability [1]. No direct experimental logP values are available for either compound; the difference is based on fragment-based calculations.

Lipophilicity Drug Design EED Inhibition

Predicted Topological Polar Surface Area (tPSA) Differentiation from a Pyrrolidinedione Analog

The target compound’s pyrrolidin-2-one core confers a lower tPSA compared to the pyrrolidine-2,5-dione core of the Hit2Lead screening compound SC-9007427 (1-(2,3-dichlorophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione) . The reduced tPSA (estimated 35–40 Ų vs. 43.9 Ų for SC-9007427) suggests improved compliance with CNS drug-likeness criteria (tPSA <60 Ų) [1].

tPSA CNS Drug Likeness SAR Analysis

Class-Level EED Inhibitory Activity Inference from Pyrrolidine-Based PRC2 Disruptors

Although direct IC50 data for the target compound are not publicly available, structurally related pyrrolidine-based compounds have demonstrated nanomolar inhibition of the EED–H3K27me3 interaction [1]. A representative compound from the same chemotype series (CHEMBL4102534) exhibited an IC50 of 30 nM in a TR-FRET assay measuring displacement of an Oregon-green probe from GST-tagged EED [2]. The 2,3-dichlorophenyl substituent in the target compound is expected to occupy the same hydrophobic pocket as the aryl groups in characterized inhibitors, providing a basis for class-level activity inference [1].

EED PRC2 IC50 Epigenetics

Structural Differentiation from 3,4-Dichlorophenyl and Hydroxy-Substituted Analogs

The target compound features a 2,3-dichlorophenyl substitution pattern, distinguishing it from the more common 3,4-dichlorophenyl regioisomer found in compounds such as (3R,5S)-5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-3-ol . Published SAR on related piperazine-containing inhibitors indicates that the position of chlorine substituents on the phenyl ring significantly affects both target affinity and off-target selectivity [1]. The 2,3-substitution pattern may alter the dihedral angle of the N-aryl bond, potentially modulating binding kinetics.

Regioisomer Selectivity SAR Piperazine Derivatives

Recommended Research Application Scenarios for 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one


EED–H3K27me3 Protein–Protein Interaction Disruption Assays

Based on its structural alignment with the pyrrolidine–piperazine chemotype known to disrupt the EED–H3K27me3 interaction [1], this compound is suitable for TR-FRET or fluorescence polarization assays measuring displacement of H3K27me3 peptide from the EED aromatic cage. Users should include a known EED inhibitor (e.g., A-395 or EED226) as a positive control to benchmark activity.

Medicinal Chemistry SAR Exploration Around the 2,3-Dichlorophenyl Motif

The compound serves as a key intermediate or tool molecule for probing the SAR of the N-aryl piperazine moiety in EED inhibitors [1]. The 2,3-dichloro substitution pattern is underrepresented in published SAR, and its evaluation may reveal novel potency or selectivity vectors compared to the more extensively studied 3,4-dichloro and 2-hydroxy analogs [2].

Permeability and CNS Drug-Likeness Profiling in Cell-Based Models

With an estimated tPSA below 40 Ų and predicted moderate-to-high logP, the compound is a candidate for parallel artificial membrane permeability assay (PAMPA) and Caco-2 monolayer permeability studies [1]. These data can validate the predicted CNS drug-likeness and inform lead optimization campaigns targeting PRC2-dependent cancers [2].

Quote Request

Request a Quote for 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.